(S)-2-Fluoro-2-(m-tolylamino)acetic acid

Catalog No.
S12356747
CAS No.
M.F
C9H10FNO2
M. Wt
183.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Fluoro-2-(m-tolylamino)acetic acid

Product Name

(S)-2-Fluoro-2-(m-tolylamino)acetic acid

IUPAC Name

(2S)-2-fluoro-2-(3-methylanilino)acetic acid

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

InChI

InChI=1S/C9H10FNO2/c1-6-3-2-4-7(5-6)11-8(10)9(12)13/h2-5,8,11H,1H3,(H,12,13)/t8-/m1/s1

InChI Key

DDBDBGDIEUERJJ-MRVPVSSYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C(=O)O)F

Isomeric SMILES

CC1=CC(=CC=C1)N[C@H](C(=O)O)F

(S)-2-Fluoro-2-(m-tolylamino)acetic acid is a chiral amino acid derivative characterized by the presence of a fluorine atom and a m-tolylamino group attached to the α-carbon. Its molecular formula is C10H12FNO2, and it features a fluoro substituent which enhances its biological activity and potential therapeutic applications. The compound plays a significant role in medicinal chemistry, particularly in the design of pharmaceuticals targeting various biological pathways.

, including:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in substitution reactions, leading to the formation of various derivatives.
  • Esterification: The carboxylic acid group can undergo esterification with alcohols to form esters, which are often more lipophilic and can enhance bioavailability.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the corresponding amine derivative.

These reactions allow for the modification of (S)-2-Fluoro-2-(m-tolylamino)acetic acid to create new compounds with tailored properties for specific applications.

(S)-2-Fluoro-2-(m-tolylamino)acetic acid exhibits notable biological activities, particularly as an inhibitor of certain enzymes and receptors. Its structural features contribute to its ability to interact with biological targets, making it a candidate for drug development. Studies suggest that compounds with similar structures may influence metabolic pathways and have potential applications in treating conditions such as obesity and cancer by modulating energy expenditure and cellular proliferation.

Several synthesis methods have been reported for (S)-2-Fluoro-2-(m-tolylamino)acetic acid:

  • Starting from m-Toluidine: The synthesis can begin with m-toluidine, which is reacted with a fluorinated acetic acid derivative under acidic or basic conditions to yield the desired product.
  • Via Fluorination: Another method involves the direct fluorination of 2-(m-tolylamino)acetic acid using fluorinating agents like sulfur tetrafluoride or other reagents that introduce the fluorine atom at the 2-position.
  • Enzymatic Synthesis: Enzymatic methods using specific enzymes capable of catalyzing the formation of chiral centers may also be employed, providing high selectivity for the desired stereoisomer.

These methods highlight the versatility in synthesizing this compound while emphasizing the importance of stereochemistry in its biological activity.

(S)-2-Fluoro-2-(m-tolylamino)acetic acid has several applications:

  • Pharmaceutical Development: It serves as a building block for designing new drugs targeting metabolic disorders and cancer.
  • Research Tool: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
  • Potential Therapeutic Agent: Due to its biological activity, it may be explored as a therapeutic agent for conditions influenced by amino acid metabolism.

Interaction studies have shown that (S)-2-Fluoro-2-(m-tolylamino)acetic acid can bind effectively to various biological targets, including enzymes involved in metabolic processes. Molecular docking studies reveal that its unique structure allows it to fit into active sites of target proteins, influencing their activity. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects.

Similar compounds include:

  • (S)-2-Amino-3-(m-tolylamino)propanoic acid
    • Structure: Contains an additional carbon in the backbone.
    • Activity: Similar but less potent due to lack of fluorine.
  • (S)-2-Fluoroalanine
    • Structure: A simpler structure with only one amino group.
    • Activity: Less specific interaction profile compared to (S)-2-Fluoro-2-(m-tolylamino)acetic acid.
  • (S)-3-Fluoroleucine
    • Structure: Contains a longer aliphatic side chain.
    • Activity: Broader range of biological effects but less focused than (S)-2-Fluoro-2-(m-tolylamino)acetic acid.

Uniqueness

(S)-2-Fluoro-2-(m-tolylamino)acetic acid stands out due to its specific substitution pattern and chirality, which enhance its binding affinity and selectivity towards certain biological targets compared to other similar compounds. Its combination of a fluoro substituent and an aromatic amine contributes to its unique pharmacological profile, making it a valuable compound in medicinal chemistry.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

183.06955672 g/mol

Monoisotopic Mass

183.06955672 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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